molecular formula C9H13NOS B2417323 2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol CAS No. 1250434-52-6

2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

Cat. No. B2417323
CAS RN: 1250434-52-6
M. Wt: 183.27
InChI Key: LNKIPKMIUUOOLW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol” is not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol” are not explicitly mentioned in the available resources .

Scientific Research Applications

Antitumor Agent Research

A study by Zhang et al. (2010) explored derivatives of 2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol as potential antitumor agents. These compounds showed selective activity against aneuploid cell lines compared to diploid cells. The study found that certain structural modifications, such as a hydroxymethyl group at the 2-position, enhanced potency and selectivity against cancer cells (Zhang et al., 2010).

Pharmaceutical Compounds Synthesis

In another research, Narayana et al. (2006) synthesized derivatives of 2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol and evaluated them as potential antimicrobial and anti-inflammatory agents. This study showcases the versatility of this compound in synthesizing pharmacologically active agents (Narayana et al., 2006).

Dye Chemistry and Optical Properties

A study by Avakyan et al. (2014) focused on the optical properties of benzothiazole derivatives, including those related to 2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol. They conducted quantum-chemical calculations for various dye forms, examining their structure, formation energy, and absorption band shifts. This research contributes to the understanding of these compounds in dye chemistry and materials science (Avakyan et al., 2014).

Electroluminescent Device Properties

Research by Roh et al. (2009) explored Zn(II)‐chelated complexes based on benzothiazole derivatives, including 2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol, for potential use in electroluminescent devices. These complexes were investigated for their photophysical and electroluminescent properties, demonstrating their potential in advanced material applications (Roh et al., 2009).

Mechanism of Action

The mechanism of action of “2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol” is not explicitly mentioned in the available resources .

Safety and Hazards

The safety and hazards associated with “2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol” are not explicitly mentioned in the available resources .

properties

IUPAC Name

2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-2-8-10-6-4-3-5-7(11)9(6)12-8/h7,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKIPKMIUUOOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C(CCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

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